molecular formula C20H17ClN2O3S B2611721 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034226-46-3

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2611721
CAS No.: 2034226-46-3
M. Wt: 400.88
InChI Key: ZHIZNBVTRSSBGN-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that features a sulfonyl group attached to an indoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 3-chloro-4-methoxybenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-3-yl)indoline
  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-2-yl)indoline
  • 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(quinolin-4-yl)indoline

Uniqueness

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-20-5-3-17(13-18(20)21)27(24,25)23-11-8-16-12-15(2-4-19(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIZNBVTRSSBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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